Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by:
- A benzofuran core substituted with a methyl group at position 2.
- A 3-chlorophenylmethoxy group at position 3.
- An ethyl ester moiety at position 3.
This compound is of interest in medicinal and materials chemistry due to the versatility of benzofuran scaffolds in drug design and functional materials. Its synthesis typically involves nucleophilic substitution or cycloaddition reactions to install substituents, followed by crystallographic validation using tools like SHELXL .
Properties
IUPAC Name |
ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-3-22-19(21)18-12(2)24-17-8-7-15(10-16(17)18)23-11-13-5-4-6-14(20)9-13/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNRJLHCTMGQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ruthenium-Catalyzed Cyclization
Ruthenium-based catalysts enable the construction of benzofuran cores via C–H alkenylation and oxygen-induced annulation. For example, Zheng et al. (2021) demonstrated that reacting m-hydroxybenzoic acids with alkynes in the presence of ruthenium catalysts yields substituted benzofurans. Adapting this method, 3-hydroxybenzoic acid derivatives can be coupled with propargyl alcohols under aerobic conditions, using γ-valerolactone (GVL) as a solvent and magnesium acetate as a base. Electron-donating groups on the benzoic acid (e.g., methyl or methoxy) improve yields compared to electron-withdrawing substituents.
Table 1: Ruthenium-Catalyzed Benzofuran Synthesis Conditions
| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Hydroxy-4-methylbenzoic acid | RuCl₃·nH₂O | GVL | 120 | 78 |
| 3-Hydroxy-5-methoxybenzoic acid | RuCl₃·nH₂O | GVL | 120 | 82 |
Catalyst-Free Cyclization
Yu et al. (2023) developed a catalyst-free method using hydroxyl-substituted aryl alkynes and sulfur ylides. This approach avoids metal catalysts, reducing costs and purification steps. For ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, salicylaldehyde derivatives can react with nitro epoxides in dimethylformamide (DMF) with potassium carbonate, achieving yields up to 84%. The mechanism involves deprotonation, epoxide ring opening, and intramolecular cyclization (Figure 1).
$$
\text{Figure 1: Catalyst-Free Cyclization Mechanism} \
\text{Salicylaldehyde + Nitro Epoxide} \rightarrow \text{Intermediate (B)} \rightarrow \text{Benzofuran Derivative}
$$
Introduction of the 3-Chlorophenylmethoxy Group
Functionalization at the 5-position of the benzofuran core requires regioselective etherification.
Nucleophilic Aromatic Substitution
The 3-chlorophenylmethoxy group is introduced via nucleophilic substitution. 5-Hydroxy-2-methylbenzofuran-3-carboxylate is treated with 3-chlorobenzyl bromide in the presence of a base such as potassium carbonate. Acetonitrile or DMF serves as the solvent, with reactions typically conducted at 80–100°C for 12–24 hours.
Table 2: Etherification Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 24 | 65 |
| Cs₂CO₃ | Acetonitrile | 100 | 12 | 72 |
Ullmann Coupling
Palladium-catalyzed Ullmann coupling offers an alternative for attaching the 3-chlorophenylmethoxy group. Using copper(I) iodide and 1,10-phenanthroline as ligands, 5-hydroxy-2-methylbenzofuran-3-carboxylate reacts with 3-chlorobenzyl bromide in toluene at 110°C, achieving yields up to 68%.
Esterification of the Carboxylic Acid
The final step involves converting the carboxylic acid intermediate into the ethyl ester.
Acid-Catalyzed Esterification
The carboxylic acid derivative is refluxed with ethanol in the presence of concentrated sulfuric acid. This classical Fischer esterification method achieves near-quantitative yields but requires careful control of reaction time to avoid side products.
Table 3: Esterification Conditions and Outcomes
| Acid Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ | Ethanol | 78 | 6 | 95 |
| HCl (gas) | Ethanol | 60 | 8 | 88 |
Steglich Esterification
For acid-sensitive intermediates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane provides milder conditions. Yields range from 80–90%, with shorter reaction times (2–4 hours).
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing cost, safety, and environmental impact.
Continuous Flow Chemistry
Continuous flow systems enhance heat and mass transfer, reducing reaction times and improving yields. For example, ruthenium-catalyzed cyclization in microreactors achieves 85% yield at 130°C with a residence time of 10 minutes.
Green Solvent Alternatives
Replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) reduces toxicity without compromising efficiency.
Structural Characterization and Validation
Post-synthesis analysis ensures product integrity.
Spectroscopic Methods
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzofuran Core
Key structural analogs differ in substituent type, position, and ester groups. A comparative overview is provided below:
Table 1: Structural and Molecular Comparison
Key Observations:
- Fluorine () introduces electronegativity, enhancing binding interactions in target applications .
- Ester Modifications : Methoxyethyl esters () improve solubility in polar solvents compared to ethyl esters, critical for pharmacokinetic optimization .
- Substituent Position : Chlorine at phenyl 2-position () may introduce steric hindrance, whereas 3-chloro (target compound) balances electronic and steric effects .
Physicochemical Properties
- Solubility: Ethyl esters (target compound) exhibit moderate polarity, while methoxyethyl esters () enhance water solubility. Cyanomethoxy derivatives () are highly polar but may suffer from metabolic instability .
- Thermal Stability : Halogenated derivatives (e.g., ) show higher melting points due to increased molecular weight and intermolecular forces .
Biological Activity
Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and neuroprotective effects, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C23H21ClO4
- CAS Number : 70681942
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that benzofuran derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Table 1: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 12.5 | COX-2 inhibition |
| Compound B | 15.0 | TNF-alpha suppression |
| This compound | TBD | TBD |
2. Antibacterial Activity
This compound has shown promising antibacterial activity against various strains of bacteria. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Bacillus subtilis | 4.0 |
3. Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's. The mechanism involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission.
Case Study: Neuroprotective Activity
In a study evaluating the effects of various benzofuran derivatives on AChE inhibition, this compound exhibited significant inhibition with an IC50 value comparable to established AChE inhibitors.
Table 3: AChE Inhibition Data
Q & A
Q. What are the standard synthetic protocols for Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, and how can reaction progress be monitored?
The synthesis typically involves multi-step pathways, including:
- Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.
- Functionalization : Introduction of the 3-chlorobenzyloxy group via nucleophilic substitution or Mitsunobu reaction, using 3-chlorobenzyl alcohol and a base (e.g., K₂CO₃ in acetone) .
- Esterification : Ethyl ester formation at the 3-position using ethyl chloroformate or similar reagents. Reaction progress is monitored via thin-layer chromatography (TLC) with solvent systems like dichloromethane/methanol (95:5), and purity is confirmed using NMR and HPLC .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₇ClO₄).
- X-ray crystallography : For absolute configuration determination, using programs like SHELXL for refinement .
- FT-IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens focus on:
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given benzofuran’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what strategies address low regioselectivity during benzofuran functionalization?
- Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield.
- Regioselectivity : Employ directing groups (e.g., bromine at C-6) to control substitution patterns, or transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the 3-chlorobenzyloxy group .
Q. How to resolve discrepancies in crystallographic data interpretation, such as disordered substituents?
- Use SHELXD for phase problem solutions and SHELXL for refinement, applying restraints for disordered atoms.
- Validate against Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that may influence packing .
- Compare experimental data with DFT-optimized structures to assess conformational stability .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced bioactivity?
- Halogen effects : The 3-chlorophenyl group enhances lipophilicity and membrane penetration, while bromine at C-6 increases steric bulk, potentially improving target binding .
- Ester vs. carboxylic acid : Ethyl ester improves bioavailability but may reduce intracellular hydrolysis; replacing it with a bioisostere (e.g., amide) could modulate pharmacokinetics .
- Methoxy vs. hydroxy : Methoxy groups reduce metabolic degradation but may limit hydrogen bonding with targets .
Q. What methodologies are employed to study in vitro metabolic stability and drug-likeness?
- Hepatic microsome assays : Incubate with rat/human liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis).
- LC-MS/MS : Quantify metabolites and calculate half-life (t₁/₂).
- ADME prediction : Tools like SwissADME assess LogP, topological polar surface area (TPSA), and compliance with Lipinski’s rules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
